Rabeprazole-d4 Rabeprazole-d4 An isotope labelled Rabeprazole. Rabeprazole is proton pump inhibitor as an antiulcer drug.
Brand Name: Vulcanchem
CAS No.: 934295-48-4
VCID: VC0196493
InChI: InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i3D,4D,6D,7D
SMILES: CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Molecular Formula: C18H17N3O3SD4
Molecular Weight: 363.47

Rabeprazole-d4

CAS No.: 934295-48-4

Cat. No.: VC0196493

Molecular Formula: C18H17N3O3SD4

Molecular Weight: 363.47

Purity: > 95%

* For research use only. Not for human or veterinary use.

Rabeprazole-d4 - 934295-48-4

CAS No. 934295-48-4
Molecular Formula C18H17N3O3SD4
Molecular Weight 363.47
IUPAC Name 4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Standard InChI InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i3D,4D,6D,7D
SMILES CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Appearance Pale Beige to Light Beige Solid
Melting Point 97-100°C

Chemical Identity and Structure

Rabeprazole-d4, also known as LY307640 D4, is a deuterium-labeled version of rabeprazole where four hydrogen atoms in the benzimidazole ring have been replaced with deuterium atoms . The chemical modification occurs specifically at positions 4, 5, 6, and 7 of the benzimidazole portion of the molecule, while maintaining the core pharmacophore structure of the parent compound . The IUPAC name for Rabeprazole-d4 is 4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole .

The compound exists in various salt forms for research purposes, including the free base form and as sodium or potassium salts . The sodium salt form (Rabeprazole-d4 sodium) is particularly valuable for certain analytical applications due to its enhanced solubility characteristics.

Chemical Properties

Table 1: Chemical Properties of Rabeprazole-d4

PropertyValueReference
CAS Number934295-48-4
Molecular FormulaC₁₈H₁₇D₄N₃O₃S
Molecular Weight363.47 g/mol
Sodium Salt FormulaC₁₈H₁₇D₄N₃O₃S·Na
Sodium Salt MW385.46 g/mol
AppearancePale Beige to Light Beige Solid
Melting Point97-100°C
Storage Conditions-20°C recommended

Pharmacological Background

While Rabeprazole-d4 itself is primarily an analytical tool, understanding the pharmacology of its parent compound rabeprazole is essential for appreciating its research applications. Rabeprazole belongs to the proton pump inhibitor (PPI) class of medications that irreversibly inactivate gastric H⁺/K⁺-ATPase, effectively suppressing gastric acid secretion .

Research has demonstrated that rabeprazole exhibits several biochemical activities beyond acid suppression. It has been shown to induce apoptosis in certain cell lines and acts as an uridine nucleoside ribohydrolase (UNH) inhibitor with an IC₅₀ of 0.3 μM . These properties have expanded its research applications beyond gastroesophageal conditions to potential oncological investigations.

Clinical studies have established rabeprazole's efficacy in treating various acid-related disorders. A 52-week trial demonstrated that both 10 mg and 20 mg daily doses were significantly superior to placebo in preventing endoscopic relapse of erosive or ulcerative gastroesophageal reflux disease (GERD), with the 20 mg dose showing enhanced efficacy (p<0.04) . Both doses also significantly reduced heartburn frequency and severity compared to placebo (p<0.001) .

Research Applications of Rabeprazole-d4

Analytical Standard for Mass Spectrometry

The primary application of Rabeprazole-d4 is as an internal standard for the quantification of rabeprazole in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The deuterium labeling creates a mass shift that allows discrimination between the analyte and internal standard while maintaining virtually identical chemical behavior during sample preparation and chromatographic separation .

For mass spectrometric detection, multiple reaction monitoring (MRM) is typically employed with transitions of m/z=360.1 → 242.0 for rabeprazole and m/z=364.1 → 242.0 for rabeprazole-d4 . This four-mass unit difference enables clear differentiation between the analyte and internal standard signals, improving quantification accuracy .

Pharmacokinetic Studies

Rabeprazole-d4 serves as a critical tool in pharmacokinetic studies investigating various formulations of rabeprazole . Researchers have used it as an internal standard to assess parameters such as:

  • Peak concentration after single dose (Cₘₐₓ) and multiple doses (Cₘₐₓ,ₛₛ)

  • Time to peak concentration (Tₘₐₓ and Tₘₐₓ,ₛₛ)

  • Area under the concentration-time curve (AUC)

  • Terminal half-life (t₁/₂)

  • Apparent clearance and volume of distribution

These studies have been particularly valuable in comparing conventional enteric-coated rabeprazole formulations with novel delivery systems, such as fixed-dose combinations with sodium bicarbonate .

Analytical Methodology

Sample Preparation and Analysis

For the quantification of rabeprazole using rabeprazole-d4 as an internal standard, specific analytical protocols have been developed. Blood samples are typically collected in tubes containing ethylenediaminetetraacetic acid (EDTA) . The rabeprazole concentration assay is performed using validated methods, often involving liquid chromatography coupled with tandem mass spectrometry .

A typical analytical setup might include:

  • Agilent 1200 series RRLC liquid chromatography system

  • Aegispak C18-L column (5 µm, 2.0 mm × 50 mm)

  • Triple Quadrupole MS/MS system

  • Positive ion electrospray ionization methods

Stock Solution Preparation

Stock solutions of rabeprazole and rabeprazole-d4 are typically prepared at concentrations of 1000 µg/mL . The choice of solvent depends on the solubility characteristics of the compound, with manufacturers recommending appropriate solvents for stock solution preparation . Guidelines for storage stability indicate that solutions stored at -80°C remain viable for up to 6 months, while those at -20°C should be used within 1 month .

Pharmacokinetics and Pharmacodynamics

Research utilizing rabeprazole-d4 as an analytical standard has yielded valuable insights into the pharmacokinetic and pharmacodynamic properties of different rabeprazole formulations .

Comparative Pharmacokinetics

Table 2: Pharmacokinetic Parameters Comparison Between Rabeprazole Formulations

ParameterRabeprazole EC TabletRabeprazole + NaHCO₃ FDCReference
Tₘₐₓ (single dose)1.5-5 hours0.25-3.5 hours
Tₘₐₓ (multiple dose)2-8 hours0.25-1.5 hours
Time to first quantifiable concentrationExtendedMedian tlag of 0 hours
Cₘₐₓ ratio (FDC/EC)Reference1.4-1.6 fold higher
AUC GMR (90% CI)Reference1.0766-1.0951 (within 0.80-1.25)

Pharmacodynamic Effects

The pharmacodynamic effects of rabeprazole formulations, as measured by intragastric pH monitoring, have been thoroughly evaluated in studies using rabeprazole-d4 as an analytical standard .

Table 3: Pharmacodynamic Parameters of Rabeprazole Formulations

ParameterRabeprazole EC TabletRabeprazole + NaHCO₃ FDCReference
First time to pH >4 (Day 1)309 minutes61 minutes
First time to pH >4 (Day 7)190 minutes34 minutes
% time pH >4 over 24h (Day 1)31.78 ± 12.87%26.75 ± 16.15%
% time pH >4 over 24h (Day 7)47.69 ± 13.87%46.90 ± 12.73%
Median intragastric pH (after single dose)1.13-1.231.13-1.23
Median intragastric pH (after multiple doses)2.53-2.562.53-2.56

Future Research Directions

The continued development and application of Rabeprazole-d4 in pharmaceutical analysis represents an evolving field with several promising directions:

  • Optimization of synthetic pathways to improve yield and isotopic purity of rabeprazole-d4

  • Development of more sensitive analytical methods leveraging advanced mass spectrometric techniques

  • Application in metabolomic studies to differentiate between endogenous and exogenous sources of rabeprazole and its metabolites

  • Utilization in pharmacogenomic research to understand genetic influences on rabeprazole metabolism and efficacy

Integration of rabeprazole-d4 standards in therapeutic drug monitoring protocols could enhance clinical decision-making by providing more accurate quantification of rabeprazole plasma levels in patients with complex medical conditions.

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